molecular formula C8H17NO3S B1672332 Felinine CAS No. 471-09-0

Felinine

Cat. No.: B1672332
CAS No.: 471-09-0
M. Wt: 207.29 g/mol
InChI Key: IFERABFGYYJODC-LURJTMIESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Felinine synthesis begins in the liver through a condensation reaction between glutathione and isopentenyl pyrophosphate, forming 3-methylbutanolglutathionine (3-MBG). This compound is then converted to 3-methylbutanol-cysteinylglycine (MBCG) by γ-glutamyl transpeptidase (γ-GTP) in the kidney epithelia . Finally, carboxylesterase 5A, or cauxin, hydrolyzes MBCG to produce this compound and glycine .

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily studied in biological contexts. the synthetic route involving glutathione and isopentenyl pyrophosphate could potentially be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions: Felinine undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form disulfide bonds, leading to the formation of dimers or higher oligomers.

    Reduction: Reduction of this compound can break disulfide bonds, reverting it to its monomeric form.

    Substitution: this compound can participate in substitution reactions, particularly involving its thiol group.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Reduction: Reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Alkyl halides or other electrophiles in the presence of a base.

Major Products:

    Oxidation: Disulfide-linked this compound dimers.

    Reduction: Monomeric this compound.

    Substitution: Alkylated this compound derivatives.

Scientific Research Applications

Felinine has several scientific research applications:

Mechanism of Action

Felinine exerts its effects primarily through its conversion to 3-mercapto-3-methylbutan-1-ol (MMB), a compound with a strong odor that serves as a pheromone in cats . The molecular targets and pathways involved include:

Comparison with Similar Compounds

Felinine is unique among amino acids due to its sulfur-containing side chain and its role in producing a species-specific pheromone. Similar compounds include:

    Cysteine: Another sulfur-containing amino acid involved in the synthesis of glutathione.

    Methionine: A sulfur-containing amino acid that serves as a precursor to S-adenosylmethionine, a key methyl donor in various biochemical reactions.

    Homocysteine: An intermediate in the methionine cycle, involved in the synthesis of cysteine and other sulfur-containing compounds.

This compound’s uniqueness lies in its specific role in feline communication and its conversion to a potent pheromone, distinguishing it from other sulfur-containing amino acids .

Properties

IUPAC Name

(2R)-2-amino-3-(4-hydroxy-2-methylbutan-2-yl)sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3S/c1-8(2,3-4-10)13-5-6(9)7(11)12/h6,10H,3-5,9H2,1-2H3,(H,11,12)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFERABFGYYJODC-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCO)SCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(CCO)SC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197036
Record name Felinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

471-09-0
Record name Felinine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=471-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Felinine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000471090
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Felinine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10197036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FELININE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8V49J0ABL5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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